molecular formula C17H12Cl2N2O2 B2836547 1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1226445-67-5

1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione

Cat. No. B2836547
CAS RN: 1226445-67-5
M. Wt: 347.2
InChI Key: WTCWPAAGKCOBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione, also known as CCPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPP belongs to the class of pyrazine-2,3-dione derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Heterocyclic compounds have vast applications in pharmaceuticals due to their complex structures and diverse biological activities. The synthesis of heterocyclic compounds, such as pyrazolidin-3,5-diones and pyrazolo[1,5-a]pyrimidines, involves various strategies, including anodic N-N bond formation and condensation reactions. These methodologies offer sustainable and efficient routes for synthesizing complex heterocyclic structures, crucial for drug development and other applications (Gieshoff, Schollmeyer, & Waldvogel, 2016).

Green Chemistry and Catalysis

The application of green chemistry principles in the synthesis of heterocyclic compounds is of significant interest. Techniques such as microwave-assisted reactions and the use of eco-friendly catalysts like theophylline and caffeine have been explored for synthesizing benzo[a]pyrano[2,3-c]phenazine derivatives. These approaches highlight the emphasis on more sustainable and environmentally benign synthetic methods, contributing to reduced environmental impact and improved efficiency in chemical synthesis (Yazdani-Elah-Abadi et al., 2017), (Abadi et al., 2016).

Medicinal Chemistry

In medicinal chemistry, the exploration of novel heterocyclic compounds for their potential pharmacological activities is a critical area of research. Compounds such as pyrazolo[1,5-a]pyrimidines have shown promising anticancer activities. The study of these compounds' synthesis, structural characterization, and biological evaluation provides valuable insights into the development of new therapeutic agents with potential applications in cancer treatment (Liu, Zhao, & Lu, 2020).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(3-chlorophenyl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c18-13-4-6-15(7-5-13)21-9-8-20(16(22)17(21)23)11-12-2-1-3-14(19)10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCWPAAGKCOBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione

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